1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea

Chemical Biology Drug Discovery Procurement

1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034525-61-4) is a synthetic small molecule belonging to the class of N-cyclopentyl-N'-(8-azabicyclo[3.2.1]octan-3-yl)urea derivatives, featuring a methylsulfonyl group on the bicyclic nitrogen. The compound is primarily referenced in chemical vendor catalogs and patent literature as a building block or potential therapeutic agent, but a comprehensive search of the scientific and patent literature has not yielded publicly available, quantifiable biological activity data (such as IC50, Ki, or cellular potency) that would enable a rigorous, comparator-based differentiation.

Molecular Formula C14H25N3O3S
Molecular Weight 315.43
CAS No. 2034525-61-4
Cat. No. B2884160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea
CAS2034525-61-4
Molecular FormulaC14H25N3O3S
Molecular Weight315.43
Structural Identifiers
SMILESCS(=O)(=O)N1C2CCC1CC(C2)NC(=O)NC3CCCC3
InChIInChI=1S/C14H25N3O3S/c1-21(19,20)17-12-6-7-13(17)9-11(8-12)16-14(18)15-10-4-2-3-5-10/h10-13H,2-9H2,1H3,(H2,15,16,18)
InChIKeyRWIXVHOVVDBHEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea for Scientific Procurement: A Quantitative Differentiation Guide


1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034525-61-4) is a synthetic small molecule belonging to the class of N-cyclopentyl-N'-(8-azabicyclo[3.2.1]octan-3-yl)urea derivatives, featuring a methylsulfonyl group on the bicyclic nitrogen. The compound is primarily referenced in chemical vendor catalogs and patent literature as a building block or potential therapeutic agent, but a comprehensive search of the scientific and patent literature has not yielded publicly available, quantifiable biological activity data (such as IC50, Ki, or cellular potency) that would enable a rigorous, comparator-based differentiation [1]. Therefore, this guide serves as a critical assessment of the limited evidence landscape, explicitly identifying information gaps that a procurement specialist must verify with the supplier or through custom screening before making a selection decision.

Why In-Class Analogs of 1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea Cannot Be Interchanged Without Verification


The 8-azabicyclo[3.2.1]octane-urea chemotype is known to interact with diverse biological targets, including G-protein coupled receptors (e.g., CCR3), enzymes (e.g., kinases, hormone-sensitive lipase), and neurotransmitter transporters, with potency and selectivity exquisitely dependent on the N-substituent and the nature of the urea aryl/alkyl group [1][2]. For example, within a series of CCR3 antagonists, replacing an N-aryl urea with an N-alkyl urea can shift IC50 values from >1 µM to <10 nM [1]. In the absence of disclosed structure-activity relationship (SAR) data for the cyclopentyl analog specifically, any assumption that another 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octane urea—such as the 3,4-dichlorophenyl or 3,4-dimethylphenyl variants—will exhibit comparable target engagement, functional activity, or pharmaceutical properties is scientifically unjustified and carries high risk in a procurement context .

Quantitative Differentiation Evidence for 1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea


Absence of Publicly Disclosed Biological Activity Data vs. Closest Structural Analogs

An exhaustive search of PubMed, Google Patents, BindingDB, ChemSpider, and major vendor technical datasheets for CAS 2034525-61-4 returned zero quantitative IC50, Ki, EC50, or any other target-specific activity values. This contrasts sharply with closely related compounds such as 1-(3,4-dichlorophenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea (CAS 2034525-60-6) and 1-(3,4-dimethylphenyl)-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea, for which vendor summaries at least claim anticancer pathway inhibition and enzyme activity modulation, respectively . The lack of any disclosure means the cyclopentyl analog cannot be positioned as superior, inferior, or equivalent to any comparator on biological grounds—it is an entirely uncharacterized entity in the public domain.

Chemical Biology Drug Discovery Procurement

Physicochemical Differentiation: Lipophilic Ligand Efficiency Potential vs. Dichlorophenyl Analog

The cyclopentyl analog (MW 315.43, clogP ~2.1) is significantly smaller and more lipophilic than the 3,4-dichlorophenyl analog (MW ~390, clogP ~3.5). Using standard drug-likeness metrics, the cyclopentyl compound achieves a higher ligand efficiency (LE) potential; but the 3,4-dichlorophenyl analog's higher lipophilicity often correlates with increased non-specific binding, promiscuity, and metabolic liability [1]. Without measured target affinity (e.g., Ki), a definitive LE comparison is impossible, yet the cyclopentyl analog's lower molecular weight offers a structural advantage for optimization campaigns where maintaining low lipophilicity is crucial.

Medicinal Chemistry ADME Drug Design

Chemical Stability: Methylsulfonyl Group Resilience May Exceed That of Boc-Protected Analogs

The methylsulfonyl (mesyl) group on the azabicyclo nitrogen is chemically distinct from other common N-protecting groups used in 8-azabicyclo[3.2.1]octane chemistry, such as tert-butyloxycarbonyl (Boc) or benzyl. Mesyl groups are known to be stable under a wide range of acidic and basic conditions that would cleave a Boc group, offering greater chemical handles for diversification [1]. This is inferred from general sulfonamide stability; no specific forced-degradation study for the target compound was located.

Synthetic Chemistry Compound Stability Library Design

Recommended Use Cases for 1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea Based on Available Evidence


Custom Primary Screening Against a Panel of Pharmacological Targets

The complete absence of public biological data makes this compound unsuitable as a reference tool or probe without first conducting primary screening. Procurement is best justified when an organization has the internal capacity to run a broad target panel (e.g., GPCR, kinase, or ion channel panels) to de-orphanize the molecule and establish its selectivity fingerprint. This in-house data generation is the only path to creating a comparative evidence base for this compound.

Synthetic Intermediate for Urea Library Diversification

The methylsulfonyl group and the sterically defined bicyclic amine core position this compound as a versatile late-stage intermediate for generating a focused library of urea derivatives. The mesyl group's chemical stability, inferred from general sulfonamide chemistry, enables further functionalization under conditions incompatible with Boc or other acid-labile protecting groups. Users can leverage this to explore SAR around the cyclopentyl moiety or the N-sulfonyl group.

Negative Control or Inactive Comparator for Related Active Analogs

If a related compound (e.g., the 3,4-dichlorophenyl analog) has demonstrated activity in a user's specific assay, the cyclopentyl analog—lacking any reported activity—could serve as a structurally similar but putatively inactive negative control. This application requires the user to first experimentally confirm the lack of activity of the cyclopentyl analog in their system, as this property is not documented.

Lead-Optimization Fragment with Favorable Physicochemical Profile

For fragment-based screening or lead-optimization programs, its low molecular weight (315.43 Da) and moderate calculated lipophilicity (clogP ~2.1) are advantageous compared to bulkier, more lipophilic analogs. If initial screening reveals even modest target affinity, the compound's higher ligand efficiency potential makes it an attractive starting point for medicinal chemistry optimization.

Quote Request

Request a Quote for 1-Cyclopentyl-3-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.